molecular formula C10H8ClNO4 B12879718 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole

Cat. No.: B12879718
M. Wt: 241.63 g/mol
InChI Key: HXIVMPGXEAKMPY-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core with carboxy(hydroxy)methyl and chloromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, followed by functionalization at specific positions.

    Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Carboxy(hydroxy)methyl Substitution: The carboxy(hydroxy)methyl group can be introduced via carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form carboxylic acids.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its potential interactions with biological macromolecules can be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into these derivatives can lead to the development of new drugs.

Industry

In materials science, the compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxy(hydroxy)methyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-4-(chloromethyl)benzo[d]oxazole: Lacks the carboxyl group, potentially altering its reactivity and biological activity.

    2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole:

    2-(Carboxy(hydroxy)methyl)-4-(bromomethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

2-[4-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15)

InChI Key

HXIVMPGXEAKMPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CCl

Origin of Product

United States

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